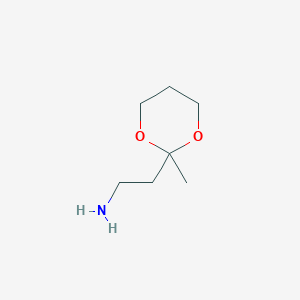

2-methyl-1,3-Dioxane-2-ethanamine

Description

BenchChem offers high-quality 2-methyl-1,3-Dioxane-2-ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1,3-Dioxane-2-ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(3-4-8)9-5-2-6-10-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNTZIOFZXYZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCCO1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455678 | |

| Record name | 2-methyl-1,3-Dioxane-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218602-40-5 | |

| Record name | 2-methyl-1,3-Dioxane-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-1,3-dioxane-2-ethanamine

This technical guide provides a detailed overview of a proposed synthetic route for 2-methyl-1,3-dioxane-2-ethanamine, a valuable building block for researchers, scientists, and drug development professionals. Due to the absence of direct literature precedent for the synthesis of this specific compound, this guide outlines a plausible and robust multi-step synthetic pathway based on well-established and reliable organic chemistry principles. The proposed synthesis involves the protection of a ketone, followed by the introduction of an amino group via the Gabriel synthesis.

Proposed Synthetic Pathway

The synthesis of 2-methyl-1,3-dioxane-2-ethanamine can be envisioned in a two-step process starting from 4-bromobutan-2-one. The first step involves the protection of the ketone functional group as a cyclic ketal (a 1,3-dioxane) by reacting it with 1,3-propanediol. The second step introduces the primary amine functionality through a Gabriel synthesis, which is a reliable method for the preparation of primary amines and avoids the common issue of overalkylation.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-methyl-1,3-dioxane-2-ethanamine.

Experimental Protocols

Step 1: Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxane

-

Materials:

-

4-bromobutan-2-one (1 equiv)

-

1,3-propanediol (1.2 equiv)

-

p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobutan-2-one, 1,3-propanediol, a catalytic amount of p-TSA, and toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxane as a colorless oil.

-

Step 2: Synthesis of 2-methyl-1,3-dioxane-2-ethanamine

-

Materials:

-

2-(2-bromoethyl)-2-methyl-1,3-dioxane (1 equiv)

-

Potassium phthalimide (1.1 equiv)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate (1.5 equiv)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (40%)

-

Dichloromethane

-

-

Procedure:

-

Dissolve 2-(2-bromoethyl)-2-methyl-1,3-dioxane and potassium phthalimide in DMF in a round-bottom flask.

-

Heat the mixture at 100 °C overnight with stirring.

-

Cool the reaction mixture, pour it into water, and extract with dichloromethane.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the N-substituted phthalimide intermediate.

-

To the crude phthalimide intermediate, add ethanol and hydrazine hydrate.

-

Heat the mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter the precipitate (phthalhydrazide) and wash with cold water.

-

Basify the filtrate with a 40% sodium hydroxide solution until a pH of >12 is reached.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-methyl-1,3-dioxane-2-ethanamine.

-

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are illustrative and based on typical yields for similar reactions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 4-bromobutan-2-one | 2-(2-bromoethyl)-2-methyl-1,3-dioxane | 150.99 | 0.1 | 209.08 | 177.72 | 85 |

| 2 | 2-(2-bromoethyl)-2-methyl-1,3-dioxane | 2-methyl-1,3-dioxane-2-ethanamine | 209.08 | 0.085 | 12.34 | 9.25 | 75 |

Reaction Mechanisms

Mechanism of Ketalization

The formation of the 1,3-dioxane ring proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.

Diagram of the Ketalization Mechanism

Caption: Acid-catalyzed formation of the 1,3-dioxane ring.

Mechanism of Gabriel Synthesis

The Gabriel synthesis involves the nucleophilic substitution of the alkyl halide by the phthalimide anion, followed by hydrazinolysis to release the primary amine.

Diagram of the Gabriel Synthesis Mechanism

Caption: Mechanism for the introduction of the primary amine via Gabriel synthesis.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, illustrating the sequence of operations from starting materials to the final purified product.

Diagram of the Experimental Workflow

Caption: Overall experimental workflow for the synthesis of the target molecule.

This comprehensive guide provides a robust framework for the synthesis of 2-methyl-1,3-dioxane-2-ethanamine. The proposed pathway utilizes reliable and well-understood reactions, offering a high probability of success for researchers in the field of drug discovery and organic synthesis. The detailed protocols and mechanistic insights serve as a valuable resource for the preparation of this and structurally related compounds.

Spectroscopic Analysis of 2-methyl-1,3-dioxane-2-ethanamine: A Technical Guide

Introduction

2-methyl-1,3-dioxane-2-ethanamine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dioxane ring and an ethanamine side chain, suggests a range of chemical properties that can be elucidated through spectroscopic techniques. This guide provides a summary of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-methyl-1,3-dioxane-2-ethanamine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 4H | -O-CH₂- (axial and equatorial) |

| ~2.8 | t | 2H | -CH₂-NH₂ |

| ~1.8 | t | 2H | -C-CH₂-CH₂- |

| ~1.5 - 1.7 | m | 2H | -CH₂- (ring) |

| ~1.3 | s | 3H | -C-CH₃ |

| ~1.2 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~98 | Quaternary Carbon (O-C-O) |

| ~65 | -O-CH₂- |

| ~45 | -CH₂-NH₂ |

| ~35 | -C-CH₂-CH₂- |

| ~25 | -CH₂- (ring) |

| ~22 | -C-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (amine) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| 1590 - 1650 | Medium | N-H bend (amine) |

| 1050 - 1150 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 145 | Low | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M-CH₃]⁺ |

| 100 | High | [M-CH₂CH₂NH₂]⁺ |

| 86 | Medium | [M-C₃H₇O]⁺ |

| 44 | Very High | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel liquid amine compound like 2-methyl-1,3-dioxane-2-ethanamine.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

2-methyl-1,3-dioxane-2-ethanamine sample

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

2-methyl-1,3-dioxane-2-ethanamine sample

-

Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (Neat Liquid Sample on Salt Plates):

-

Ensure the salt plates are clean and dry.

-

Place a small drop of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Place the sandwiched plates into the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the salt plates thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Gas Chromatograph (GC) for sample introduction (if applicable)

-

2-methyl-1,3-dioxane-2-ethanamine sample

-

Solvent for sample dilution (e.g., methanol, dichloromethane)

Procedure (GC-MS with EI):

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Inject a small volume of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectral features and the molecular structure.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between the molecular structure and predicted spectral features.

In-Depth Technical Guide: Physicochemical Properties of 2-methyl-1,3-Dioxane-2-ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound 2-methyl-1,3-dioxane-2-ethanamine. Due to a notable lack of extensive published experimental data for this specific molecule, this guide combines available factual data with computationally predicted properties from reputable online software and databases. This approach offers a robust preliminary profile of the compound, essential for researchers in drug discovery and chemical synthesis. The guide also outlines detailed experimental protocols for the determination of key physicochemical parameters, a plausible synthetic pathway, and a discussion of potential biological activities based on structurally related compounds.

Core Physicochemical Properties

The fundamental identifiers for 2-methyl-1,3-dioxane-2-ethanamine are established as follows:

-

CAS Number: 218602-40-5

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.2 g/mol

A summary of the available and predicted physicochemical data is presented in Table 1 for ease of comparison.

Table 1: Summary of Physicochemical Properties of 2-methyl-1,3-Dioxane-2-ethanamine

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | Supplier Data |

| Molecular Weight | 145.2 g/mol | Supplier Data |

| Boiling Point | 195.3 ± 25.0 °C | Predicted |

| Melting Point | Not Available | - |

| Density | 1.01 ± 0.1 g/cm³ | Predicted |

| Solubility | Miscible in water | Predicted |

| pKa (protonated amine) | 9.2 ± 0.1 | Predicted |

| logP (octanol-water) | 0.45 | Predicted |

Predicted Physicochemical Details

In the absence of direct experimental measurements for many of the core properties of 2-methyl-1,3-dioxane-2-ethanamine, computational predictions serve as a valuable starting point for experimental design and hypothesis generation.

-

Boiling Point: The predicted boiling point of 195.3 ± 25.0 °C suggests that this compound is a liquid at room temperature and standard pressure. This value was estimated using online prediction tools that analyze the molecule's structural features.

-

Density: With a predicted density of 1.01 ± 0.1 g/cm³, the compound is expected to have a density slightly higher than water.

-

Solubility: The presence of a primary amine and two ether oxygens in a relatively small molecule suggests that 2-methyl-1,3-dioxane-2-ethanamine is likely to be miscible in water due to hydrogen bonding capabilities.

-

pKa: The predicted pKa of the protonated amine is approximately 9.2. This indicates that the amine group is basic and will be significantly protonated at physiological pH (around 7.4). This property is critical for understanding its behavior in biological systems and for developing analytical methods.

-

logP: The predicted octanol-water partition coefficient (logP) of 0.45 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, with a slight preference for the aqueous phase. This is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Synthesis Pathway

Diagram 1: Proposed Synthesis of 2-methyl-1,3-Dioxane-2-ethanamine

A proposed two-step synthesis of 2-methyl-1,3-dioxane-2-ethanamine.

Step 1: Ketalization The synthesis would begin with the ketalization of a suitable starting material, such as 3-oxobutanamide, with 1,3-propanediol. This reaction is typically carried out in a non-polar solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid) and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product, 2-methyl-1,3-dioxane-2-acetamide.

Step 2: Reduction The resulting amide intermediate would then be reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) would be suitable for this transformation to yield the final product, 2-methyl-1,3-dioxane-2-ethanamine.

Potential Biological Activities

There is no specific information on the biological activity of 2-methyl-1,3-dioxane-2-ethanamine in the public domain. However, the biological activities of structurally related dioxane derivatives have been reported, providing some indication of its potential applications.

-

Antimicrobial and Antifungal Activity: Various derivatives of 1,3-dioxane have been investigated for their antibacterial and antifungal properties. The presence of the amine functional group in the target molecule could potentially confer such activities.

-

Anticancer and Cytotoxicity: Some substituted 1,3-dioxanes have been studied for their potential as anticancer agents and have shown cytotoxic effects against certain cancer cell lines.[1] The cytotoxicity of 2-methyl-1,3-dioxane-2-ethanamine would need to be experimentally evaluated.

-

CNS Activity: Certain aminoalkyl substituted 1,3-dioxanes have been synthesized and evaluated as potent NMDA and σ receptor antagonists, suggesting potential applications in neuroscience.[2]

Diagram 2: Potential Biological Investigation Workflow

A workflow for investigating the potential biological activities of the compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of 2-methyl-1,3-dioxane-2-ethanamine. The following are standard methodologies that can be adapted for this compound.

Determination of Boiling Point (Micro-scale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A micro-scale method is suitable for small sample quantities.[3][4][5]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube containing a high-boiling point oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the sample is heated.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[6][7][8]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of 2-methyl-1,3-dioxane-2-ethanamine and dissolve it in a known volume of deionized water.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Determination of logP by the Shake-Flask Method (OECD Guideline 107)

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio.[9][10]

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of the test compound in n-octanol.

-

Add a known volume of the n-octanol stock solution and a known volume of the water to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two phases.

-

Determine the concentration of the test substance in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Diagram 3: LogP Determination Workflow

A flowchart for the experimental determination of logP using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-methyl-1,3-dioxane-2-ethanamine. While experimental data is sparse, the combination of known identifiers and robust computational predictions offers a valuable resource for researchers. The outlined synthetic pathway and potential biological activities provide a roadmap for future investigation. The detailed experimental protocols offer practical guidance for the empirical determination of this compound's key characteristics, which will be essential for its potential application in drug development and other scientific endeavors. Further experimental validation of the predicted properties is strongly encouraged.

References

- 1. Cyto- and geno-toxicity of 1,4-dioxane and its transformation products during ultraviolet-driven advanced oxidation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Structural and Conformational Analysis of 2-methyl-1,3-Dioxane-2-ethanamine: A Technical Guide

This technical guide provides an in-depth analysis of the structural and conformational properties of 2-methyl-1,3-dioxane-2-ethanamine. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from the extensive research on the conformational analysis of the 1,3-dioxane ring system and its derivatives. The principles and methodologies described herein are directly applicable to the study of this and related molecules, offering a robust framework for researchers, scientists, and drug development professionals.

The 1,3-dioxane ring is a fundamental heterocyclic system present in numerous natural products and pharmacologically active compounds. Its conformational preferences are crucial for understanding its chemical reactivity and biological activity. The substituents on the ring, particularly at the C2 position, significantly influence the equilibrium between different conformations.

Fundamental Conformational Principles of the 1,3-Dioxane Ring

The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than flexible forms such as the twist-boat conformation. The energy difference between the chair and the 2,5-twist conformer for the parent 1,3-dioxane has been computationally shown to be substantial.[1] The potential energy surface of 1,3-dioxane and its derivatives includes multiple minima corresponding to chair and twist conformers, separated by energy barriers.[2]

The inversion of the 1,4-dioxane ring, a related system, has been studied using ab initio molecular orbital theory, revealing that the chair conformation is the lowest in energy, followed by twist-boat conformations.[3] The transition state connecting these conformers is a half-chair structure.[3] Similar principles apply to the 1,3-dioxane ring, where the interconversion between the two chair forms proceeds through higher-energy twist and boat conformations.

Conformational Analysis of 2-substituted and 2,2-disubstituted 1,3-Dioxanes

Substituents on the 1,3-dioxane ring can exhibit a preference for either an axial or equatorial position. This preference is governed by a combination of steric and stereoelectronic effects. For 2-methyl-1,3-dioxane-2-ethanamine, the substituents of interest are a methyl group and an ethanamine group at the C2 position.

The Anomeric Effect

A key stereoelectronic factor governing the conformation of substituents at the C2 position is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring's oxygen atoms and the antibonding orbital (σ*) of the C2-substituent bond.

In the case of 2-methyl-1,3-dioxane-2-ethanamine, both the methyl and the ethanamine groups are at the anomeric C2 position. The conformational preference will be determined by the balance between the steric bulk of the groups (favoring an equatorial position) and the anomeric effect (favoring an axial position for an electronegative group). The ethanamine group, with its nitrogen atom, is more electronegative than the methyl group and would be more influenced by the anomeric effect.

Steric Considerations

With two substituents at the C2 position, steric interactions will play a significant role in determining the most stable conformation. The relative steric demands of the methyl and ethanamine groups will influence which group preferentially occupies the equatorial position to minimize steric strain. Generally, the bulkier group will favor the less hindered equatorial position.

Quantitative Conformational Data (Illustrative)

Table 1: Conformational Energy Differences (kcal/mol) for 1,3-Dioxane

| Conformer Comparison | ΔE (HF) | ΔE (DFT) | ΔG (298K, DFT) |

| Chair vs. 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 | 5.14 ± 0.08 |

| 2,5-Twist vs. 1,4-Twist | 1.36 ± 0.12 | 1.0 | - |

Data extracted from computational studies on 1,3-dioxane.[1]

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Chair Conformation of a Substituted 1,3-Dioxane

| Parameter | Calculated Value | Experimental Value |

| C-O Bond Length | 1.430 | 1.410 - 1.430 |

| C-C Bond Length | 1.529 - 1.531 | 1.513 - 1.515 |

| O-C-O Bond Angle | 111.6 | 111.2 |

| C-O-C Bond Angle | 113.4 | 112.8 - 114.1 |

| C-C-C Bond Angle | 107.0 | 107.0 |

| C-C-O Bond Angle | 111.2 | 111.9 - 112.2 |

Data for 5-methyl-2,2-diphenyl-1,3-dioxane.[4]

Experimental Protocols for Conformational Analysis

The conformational analysis of 2-methyl-1,3-dioxane-2-ethanamine would typically involve a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the dominant conformation in solution and to study the dynamics of conformational interconversion.

Methodology:

-

Sample Preparation: Dissolve a known quantity of 2-methyl-1,3-dioxane-2-ethanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Chemical Shifts: The chemical shifts of the ring protons, particularly at C4, C5, and C6, are sensitive to their axial or equatorial environment.

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constants between adjacent protons (e.g., ³J_Hax-Hax, ³J_Hax-Heq, ³J_Heq-Heq) can be used to determine the dihedral angles and thus the ring conformation. Larger coupling constants are typically observed for axial-axial interactions.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons can also provide conformational information.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can identify protons that are close in space. For example, NOEs between an axial substituent and other axial protons on the ring can confirm its axial orientation.

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers and to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational inversion.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of 2-methyl-1,3-dioxane-2-ethanamine of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and to generate an electron density map of the unit cell. The atomic positions are then refined to obtain a final crystal structure with high resolution. This provides accurate bond lengths, bond angles, and torsional angles.

Computational Modeling

Objective: To calculate the relative energies of different conformers and to map the potential energy surface for conformational interconversion.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (e.g., chair, twist-boat).

-

Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., with the B3LYP functional) or ab initio methods (e.g., MP2) and a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

-

Transition State Search: To study the pathway of conformational interconversion, locate the transition state structures connecting the minima. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the desired minima.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the conformational analysis of 1,3-dioxanes.

Caption: Conformational equilibrium of the 1,3-dioxane ring.

Caption: The anomeric effect favoring an axial substituent at C2.

Caption: A typical experimental workflow for conformational analysis.

References

Quantum Chemical Calculations for 2-methyl-1,3-Dioxane-2-ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of "2-methyl-1,3-dioxane-2-ethanamine." This molecule, with the chemical formula C₇H₁₅NO₂ and a molecular weight of 145.2, presents interesting stereochemical and electronic properties amenable to computational investigation.[1] The methodologies outlined herein are based on established quantum chemical techniques that have been successfully applied to the study of related 1,3-dioxane derivatives.[2][3][4]

Introduction

2-methyl-1,3-dioxane-2-ethanamine is a substituted dioxane derivative. The 1,3-dioxane ring system is a common motif in various natural products and pharmacologically active compounds. Understanding the conformational preferences, electronic structure, and reactivity of such molecules is crucial for drug design and development. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.

This guide will detail the computational protocols for geometry optimization, frequency analysis, and the calculation of various molecular properties. The presented data, while illustrative, serves as a template for the expected outcomes of a rigorous computational study.

Computational Methodology

The quantum chemical calculations outlined in this guide are designed to provide a thorough understanding of the structural and electronic properties of 2-methyl-1,3-dioxane-2-ethanamine. The methods are selected based on their proven accuracy for similar organic molecules.[3][4][5]

Software and Hardware

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of software will depend on user preference and license availability. The computational cost of these calculations is moderate and can be handled by a high-performance computing cluster or a powerful workstation.

Computational Protocol

A systematic workflow is essential for obtaining reliable and reproducible results. The following protocol is recommended:

-

Molecular Structure Generation: The initial 3D structure of 2-methyl-1,3-dioxane-2-ethanamine is built using a molecular editor. Special attention should be paid to the initial stereochemistry of the chiral center at the 2-position of the dioxane ring.

-

Conformational Search: A conformational search is performed to identify the low-energy conformers of the molecule. This is particularly important for flexible molecules like the ethanamine side chain and for determining the preferred chair or twist-boat conformation of the dioxane ring.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization. This process locates the stationary points on the potential energy surface corresponding to energy minima.

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (e.g., IR and Raman).

-

Property Calculations: Single-point energy calculations are performed on the optimized geometries to obtain a wide range of electronic properties.

The logical workflow for these calculations is depicted in the following diagram:

Theoretical Framework

The selection of an appropriate theoretical method and basis set is critical for the accuracy of the calculations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and robust method for studying organic molecules. The B3LYP hybrid functional is a common choice that often provides a good balance between accuracy and computational cost.

Basis Sets

The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms. This is generally sufficient for geometry optimizations and frequency calculations of molecules of this size. For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) can be employed.

Results and Discussion

The following tables summarize the types of quantitative data that can be obtained from the quantum chemical calculations described above.

Conformational Analysis

A thorough conformational search would likely identify several stable conformers. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Chair-Equatorial | 0.00 | 95.8 |

| Chair-Axial | 2.50 | 4.1 |

| Twist-Boat | 5.50 | 0.1 |

Note: The data in this table is illustrative and represents typical energy differences for substituted dioxanes.

Geometric Parameters

The optimized geometry provides key structural information such as bond lengths and angles.

| Parameter | Chair-Equatorial Conformer | Chair-Axial Conformer |

| C2-O1 Bond Length (Å) | 1.425 | 1.430 |

| C2-C7 Bond Length (Å) | 1.540 | 1.545 |

| O1-C2-O3 Bond Angle (°) | 110.5 | 109.8 |

| C2-C7-C8 Bond Angle (°) | 112.1 | 111.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequencies

Frequency calculations yield the vibrational modes of the molecule, which can be compared with experimental IR and Raman spectra.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | 3350 | N-H stretch |

| 2 | 2980 | C-H stretch (methyl) |

| 3 | 1150 | C-O-C stretch (dioxane) |

Note: The frequencies in this table are unscaled and represent typical values for these functional groups.

Electronic Properties

Key electronic properties can be derived from the calculations, providing insights into the molecule's reactivity.

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 2.1 |

Note: The data in this table is for illustrative purposes.

Conclusion

Quantum chemical calculations offer a powerful and cost-effective means of investigating the properties of 2-methyl-1,3-dioxane-2-ethanamine. The methodologies and protocols outlined in this technical guide provide a solid foundation for researchers to conduct their own in-silico studies. The insights gained from such calculations can be invaluable in the fields of medicinal chemistry and drug development, aiding in the rational design of novel therapeutic agents. While no specific experimental data for the title compound was found in the initial search, the computational approaches described are well-established for analogous 1,3-dioxane systems.[2][3][4][5][6]

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. euroasiajournal.org [euroasiajournal.org]

- 6. Exploring Mechanism and Kinetics of 1,4-Dioxane Oxidative Degradation by OH Radical: A Computational Quantum Chemistry Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 2-Methyl-1,3-Dioxane-2-ethanamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-methyl-1,3-dioxane-2-ethanamine and its analogous compounds. While specific discovery literature for the title compound remains elusive, this document consolidates general synthetic methodologies for the 1,3-dioxane scaffold and explores the pharmacological activities of structurally related molecules. This guide aims to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the 1,3-dioxane core.

Introduction

The 1,3-dioxane ring system is a prevalent heterocyclic motif in a variety of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, antifungal, and neuromodulatory activities. The compound 2-methyl-1,3-dioxane-2-ethanamine represents a simple yet intriguing structure within this class, featuring a quaternary carbon at the 2-position substituted with both a methyl and an aminoethyl group. This guide explores the synthetic pathways to access such analogs and summarizes the known biological activities of related structures, providing a basis for further research and development.

Synthetic Methodologies

The synthesis of 2,2-disubstituted-1,3-dioxanes generally proceeds via the acid-catalyzed acetalization or ketalization of a carbonyl compound with a 1,3-diol. For the synthesis of 2-methyl-1,3-dioxane-2-ethanamine and its analogs, a key challenge lies in the introduction of the aminoalkyl functionality.

General Synthesis of the 1,3-Dioxane Ring

The foundational reaction for forming the 1,3-dioxane ring is the condensation of an aldehyde or ketone with a 1,3-diol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. The reaction is usually driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.

General Reaction Scheme:

A Comprehensive Review of 1,3-Dioxane Containing Amines: Synthesis, Pharmacological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane moiety, a six-membered heterocyclic ring containing two oxygen atoms, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its conformational rigidity, ability to engage in hydrogen bonding, and utility as a bioisostere have made it an attractive component in the design of novel therapeutic agents. When combined with an amine functional group, the resulting 1,3-dioxane containing amines exhibit a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

General Synthesis Strategies

The principal synthetic route to 4-aminoalkyl substituted 1,3-dioxanes involves the acid-catalyzed acetalization of a suitable carbonyl compound (aldehyde or ketone) with a 1,3-diol, such as pentane-1,3,5-triol. This reaction establishes the core dioxane ring. The remaining primary alcohol is then typically activated, often by tosylation, to facilitate a nucleophilic substitution reaction with an appropriate amine or a precursor like potassium cyanide, which is subsequently reduced.[1][2]

Caption: General synthetic workflow for 1,3-dioxane containing amines.

Pharmacological Applications and Structure-Activity Relationships

1,3-Dioxane containing amines have been investigated for a wide range of biological activities, demonstrating their potential in diverse therapeutic fields.

A significant body of research has focused on 4-(aminoalkyl)-substituted 1,3-dioxanes as potent ligands for σ₁ and N-methyl-D-aspartate (NMDA) receptors, which are key targets for treating neuropathic pain and neurodegenerative diseases.[2][3]

-

Structure-Activity Relationship (SAR):

-

The substitution pattern at the C2 position of the dioxane ring is critical for affinity and selectivity. Phenyl and ethyl residues at C2 generally lead to high NMDA receptor affinity.[1]

-

The nature of the amine influences activity. Primary amines often show higher NMDA affinity compared to secondary and tertiary amines.[1]

-

Stereochemistry plays a crucial role. For certain 4-aminoethyl derivatives, the (2S,4R)-configured enantiomer was identified as the eutomer (the more active stereoisomer) for σ₁ receptor binding.[2]

-

Lengthening the alkyl chain connecting the amine to the dioxane ring from two to four carbons (aminoethyl to aminobutyl) has been systematically studied to optimize receptor affinity and selectivity.[2][3]

-

Caption: Key structural determinants for σ₁ and NMDA receptor activity.

The overexpression of P-glycoprotein (P-gp), a membrane transporter, is a major cause of multidrug resistance (MDR) in cancer chemotherapy. Certain 1,3-dioxane derivatives have been identified as effective P-gp modulators, capable of reversing MDR.[4][5] These compounds typically feature a protonable basic amine moiety and lipophilic linkers, which are thought to interact with P-gp and inhibit its drug-efflux function.[4] Studies using human Caco-2 cells have shown that some of these novel structures can reverse tumor cell MDR at low concentrations, with effects superior to established modulators like trifluoperazine.[4][5]

With the rise of antibiotic resistance, new classes of antibacterial agents are urgently needed. 1,3-Dioxane-linked compounds have been developed as novel bacterial topoisomerase inhibitors (NBTIs).[6] These agents target DNA gyrase and topoisomerase IV, enzymes also targeted by fluoroquinolones, but utilize a distinct binding mode that helps to avoid cross-resistance.[6] These compounds have demonstrated high activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Neisseria gonorrhoeae.[6]

Quantitative Data Summary

The biological activities of 1,3-dioxane containing amines have been quantified in various assays. The tables below summarize key data from the literature.

Table 1: Receptor Binding Affinities of Aminobutyl-1,3-Dioxanes for σ₁ and NMDA Receptors

| Compound | Substituent (C2) | Amine Type | σ₁ Kᵢ (nM) | NMDA Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| 17a | Phenyl | N-Benzylamine | 31 | > 10,000 | [2][3] |

| 19a | Phenyl | Pyrrolidine | 154 | > 10,000 | [2][3] |

| 14b | Phenyl, Ethyl | Primary Amine | 1,020 | 2,750 | [2][3] |

| 24b | Phenyl, Ethyl | Primary Amine | 2,820 | 1,020 | [2][3] |

(Data extracted from receptor binding studies on homologous aminobutyl substituted 1,3-dioxanes)[2][3]

Table 2: Antibacterial Activity of 1,3-Dioxane-Linked NBTIs

| Organism | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus (ATCC 29213) | 1c | 0.12 | [6] |

| S. aureus (USA300, MRSA) | 1c | 0.12 | [6] |

| N. gonorrhoeae (WHO K) | 1c | 0.06 | [6] |

| N. gonorrhoeae (WHO X) | 1c | 0.12 | [6] |

(MIC: Minimum Inhibitory Concentration. Data represents a promising lead compound from the cited study)[6]

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature.

This protocol is adapted from the multi-step synthesis of aminobutyl-substituted 1,3-dioxanes.[2]

-

Step 1: Acetalization. Benzaldehyde (1.0 eq) and pentane-1,3,5-triol (1.1 eq) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is refluxed for 1.5-16 hours with a Dean-Stark trap to remove water. After cooling, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol, 2-(cis-2-phenyl-1,3-dioxan-4-yl)ethanol, is purified by column chromatography.

-

Step 2: Homologation & Amination (Example). The alcohol from Step 1 is activated via tosylation. The tosylate is then reacted with potassium cyanide in a polar aprotic solvent like DMSO. The resulting nitrile is subsequently reduced to the corresponding primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Characterization. The final products are characterized by mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy. Purity is often assessed by high-performance liquid chromatography (HPLC).[2]

This protocol is a generalized procedure for determining the binding affinity of compounds to σ₁ and NMDA receptors.[2][3]

-

Preparation. Membrane preparations are obtained from appropriate tissues (e.g., guinea pig brain for σ₁ receptors) through homogenization and centrifugation.

-

Incubation. The membrane homogenates are incubated in a buffer solution at a specific temperature (e.g., 37°C) with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors).

-

Competition. The assay is performed in the presence of various concentrations of the unlabeled test compound (the 1,3-dioxane amine). Non-specific binding is determined using a high concentration of a known, non-radioactive ligand.

-

Analysis. After incubation, the bound and free radioligand are separated by rapid vacuum filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Kᵢ (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) for antibacterial compounds.[6]

-

Method. The MICs are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure. A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).

-

Incubation. The plates are incubated at 37°C for 18-24 hours.

-

Determination. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive controls (e.g., ciprofloxacin, vancomycin) and negative (no drug) controls are included in each assay.[6]

Conclusion and Future Outlook

The 1,3-dioxane containing amine scaffold is a highly fruitful platform for the development of novel therapeutic agents. The literature clearly demonstrates its potential to yield potent and selective modulators of challenging biological targets, including CNS receptors, bacterial enzymes, and drug resistance transporters. The synthetic accessibility and stereochemical richness of the 1,3-dioxane ring allow for fine-tuning of pharmacological properties. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing pharmacokinetic profiles (ADME properties) and evaluating lead compounds in relevant in-vivo models of disease. The development of stereoselective syntheses will also be crucial to isolate the most potent and selective enantiomers for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of 2-methyl-1,3-dioxane-2-ethanamine

Abstract

This application note presents a proposed methodology for the chiral separation of the enantiomers of 2-methyl-1,3-dioxane-2-ethanamine. Due to the absence of specific published methods for this compound, a hypothetical protocol based on established principles of chiral High-Performance Liquid Chromatography (HPLC) is detailed. The proposed method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including primary amines. This document provides a comprehensive experimental protocol, expected data, and visual workflows to guide researchers in developing a successful enantioselective separation method.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as individual enantiomers of a chiral molecule can exhibit significantly different pharmacological or toxicological properties.[1] "2-methyl-1,3-dioxane-2-ethanamine" is a chiral compound containing a primary amine and a stereocenter, making the development of a robust chiral separation method essential for its analysis and potential applications. Chiral chromatography, particularly HPLC, is a powerful technique for resolving enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[2][3] This note outlines a systematic approach to achieve baseline separation of the (R)- and (S)-enantiomers of 2-methyl-1,3-dioxane-2-ethanamine.

Proposed Chiral Separation Method

Based on the structure of the analyte, which features a primary amine group, a polysaccharide-based CSP, specifically a cellulose or amylose derivative, is recommended. These phases are versatile and effective for a broad range of chiral molecules, including those with amine functionalities, often providing excellent resolution under normal-phase, polar organic, or reversed-phase conditions.

A screening of different polysaccharide-based columns and mobile phases would be the first step in method development. For this application note, we propose a normal-phase HPLC method, which often yields superior selectivity for amine-containing compounds on polysaccharide CSPs.

Experimental Protocols

3.1. Instrumentation and Materials

-

HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

-

Chemicals: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA). Racemic 2-methyl-1,3-dioxane-2-ethanamine standard.

-

Sample Preparation: A stock solution of racemic 2-methyl-1,3-dioxane-2-ethanamine (1.0 mg/mL) is prepared in the mobile phase. A working standard of 50 µg/mL is prepared by diluting the stock solution.

3.2. Chromatographic Conditions

-

Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is selected)

-

Injection Volume: 10 µL

3.3. Protocol

-

System Preparation: Equilibrate the CHIRALPAK® AD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the 50 µg/mL racemic standard solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.

-

Peak Identification: Identify the two peaks corresponding to the enantiomers of 2-methyl-1,3-dioxane-2-ethanamine. The elution order of the (R) and (S) enantiomers would need to be confirmed with enantiomerically pure standards if available.

-

Performance Evaluation: Calculate the retention times (t_R), resolution (R_s), selectivity (α), and capacity factors (k') for the two enantiomers.

Expected Quantitative Data

The following table summarizes the expected results for the chiral separation of 2-methyl-1,3-dioxane-2-ethanamine under the proposed chromatographic conditions. These are hypothetical values representing a successful baseline separation.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | 8.5 min | 10.2 min |

| Capacity Factor (k') | 3.25 | 4.10 |

| Selectivity (α) | \multicolumn{2}{c | }{1.26} |

| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |

Table 1: Hypothetical chromatographic data for the chiral separation of 2-methyl-1,3-dioxane-2-ethanamine.

Visualizations

Caption: Workflow for the chiral HPLC separation of 2-methyl-1,3-dioxane-2-ethanamine.

Caption: Principle of chiral recognition on a chiral stationary phase.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the chiral separation of 2-methyl-1,3-dioxane-2-ethanamine using normal-phase HPLC with a polysaccharide-based chiral stationary phase. The proposed method is based on established principles for the separation of chiral amines and serves as a robust starting point for method development and validation. Researchers and drug development professionals can adapt this protocol to achieve the successful enantioselective analysis of the target compound. Further optimization of the mobile phase composition and column temperature may be necessary to achieve the desired resolution and analysis time.

References

Application Notes and Protocols for the Derivatization of 2-methyl-1,3-Dioxane-2-ethanamine for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active functional groups, such as the primary amine in 2-methyl-1,3-dioxane-2-ethanamine, can be challenging. The primary amine group can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet and column.

To overcome these challenges, derivatization is a crucial sample preparation step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. This application note provides detailed protocols for two common and effective derivatization methods for 2-methyl-1,3-dioxane-2-ethanamine: silylation and acylation .

A key consideration for derivatizing 2-methyl-1,3-dioxane-2-ethanamine is the presence of the acid-sensitive 1,3-dioxane ring. This cyclic acetal is susceptible to hydrolysis under acidic conditions. Therefore, the selected derivatization methods must be performed under neutral or basic conditions to maintain the integrity of the molecule.

Derivatization Strategies

Two primary derivatization strategies are recommended for the GC-MS analysis of 2-methyl-1,3-dioxane-2-ethanamine:

-

Silylation: This method replaces the active hydrogen of the primary amine with a trimethylsilyl (TMS) group. Silylation is a versatile and widely used derivatization technique that significantly increases the volatility and thermal stability of the analyte. The resulting N,N-bis(trimethylsilyl) derivative is well-suited for GC-MS analysis.

-

Acylation: This method introduces an acyl group to the primary amine, forming a stable amide. Acylation effectively reduces the polarity of the amine and improves its chromatographic properties. Common acylating agents include acid anhydrides and chloroformates.

The following sections provide detailed experimental protocols for both silylation and acylation of 2-methyl-1,3-dioxane-2-ethanamine.

Experimental Protocols

General Precautions

-

All derivatization reactions should be performed in a well-ventilated fume hood.

-

Use high-purity solvents and reagents to avoid interferences in the GC-MS analysis.

-

Ensure all glassware is clean and dry, as moisture can interfere with both silylation and acylation reactions.

Silylation Protocol

This protocol describes the derivatization of 2-methyl-1,3-dioxane-2-ethanamine using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The reaction is performed in an anhydrous solvent.

Reagents and Materials:

-

2-methyl-1,3-dioxane-2-ethanamine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

-

Reaction vials (2 mL) with PTFE-lined screw caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of 2-methyl-1,3-dioxane-2-ethanamine in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

-

Derivatization Reaction:

-

Pipette 100 µL of the sample solution into a reaction vial.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

-

Analysis:

-

Allow the vial to cool to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Acylation Protocol

This protocol describes the derivatization of 2-methyl-1,3-dioxane-2-ethanamine using trifluoroacetic anhydride (TFAA) in the presence of a base catalyst.

Reagents and Materials:

-

2-methyl-1,3-dioxane-2-ethanamine

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (or Triethylamine)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Reaction vials (2 mL) with PTFE-lined screw caps

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of 2-methyl-1,3-dioxane-2-ethanamine in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

-

Derivatization Reaction:

-

Pipette 100 µL of the sample solution into a reaction vial.

-

Add 50 µL of Pyridine.

-

Add 100 µL of TFAA to the vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Let the reaction proceed at room temperature (or heat at 60°C for 15 minutes for potentially higher yield).

-

-

Analysis:

-

Allow the vial to cool to room temperature if heated.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data Presentation

The following table summarizes the key parameters and expected outcomes for the two derivatization methods.

| Parameter | Silylation | Acylation |

| Derivatizing Agent | BSTFA + 1% TMCS | Trifluoroacetic anhydride (TFAA) |

| Catalyst/Base | TMCS (in reagent) | Pyridine or Triethylamine |

| Reaction Solvent | Anhydrous Pyridine, Acetonitrile, or Dichloromethane | Anhydrous Acetonitrile or Dichloromethane |

| Reaction Temperature | 70°C | Room Temperature or 60°C |

| Reaction Time | 30 minutes | 1-15 minutes |

| Derivative Formed | N,N-bis(trimethylsilyl)-2-methyl-1,3-dioxane-2-ethanamine | N-(2-(2-methyl-1,3-dioxan-2-yl)ethyl)-2,2,2-trifluoroacetamide |

| Expected Mol. Weight | 289 g/mol | 241 g/mol |

| Key Advantages | Good yields, thermally stable derivatives. | Rapid reaction, stable derivatives. |

| Potential Issues | Reagent and derivatives are moisture-sensitive. | Reagent is corrosive and moisture-sensitive. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of 2-methyl-1,3-dioxane-2-ethanamine.

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Expected Mass Spectral Fragmentation

The mass spectra of the derivatized 2-methyl-1,3-dioxane-2-ethanamine will exhibit characteristic fragmentation patterns that can be used for identification and structural confirmation.

Silylated Derivative (N,N-bis(trimethylsilyl)-2-methyl-1,3-dioxane-2-ethanamine)

The silylated derivative is expected to undergo alpha-cleavage adjacent to the nitrogen atom, as well as fragmentation of the dioxane ring and the trimethylsilyl groups.

| m/z | Proposed Fragment |

| 289 | Molecular Ion [M]⁺ |

| 274 | [M - CH₃]⁺ |

| 174 | [CH₂=N(Si(CH₃)₃)₂]⁺ (from alpha-cleavage) |

| 101 | [C₄H₅O₂]⁺ (fragment from the dioxane ring) |

| 73 | [Si(CH₃)₃]⁺ |

Acylated Derivative (N-(2-(2-methyl-1,3-dioxan-2-yl)ethyl)-2,2,2-trifluoroacetamide)

The acylated derivative will likely show fragmentation characteristic of amides, including cleavage of the amide bond and fragmentation of the dioxane ring.

| m/z | Proposed Fragment |

| 241 | Molecular Ion [M]⁺ |

| 142 | [M - C₄H₈O₂]⁺ (loss of the dioxane moiety) |

| 126 | [CF₃CONHCH₂]⁺ |

| 115 | [C₅H₉O₂CH₂]⁺ (fragment containing the dioxane ring) |

| 69 | [CF₃]⁺ |

Conclusion

The derivatization of 2-methyl-1,3-dioxane-2-ethanamine by either silylation or acylation is essential for its successful analysis by GC-MS. The protocols provided in this application note offer reliable methods for preparing volatile and thermally stable derivatives while preserving the integrity of the acid-sensitive dioxane ring. The choice between silylation and acylation will depend on the specific requirements of the analysis, including desired sensitivity, potential interferences, and available reagents. The characteristic mass spectral fragmentation patterns of the resulting derivatives provide a robust means for their identification and confirmation. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible GC-MS analysis of 2-methyl-1,3-dioxane-2-ethanamine.

Application Notes & Protocols: Synthesis of Bioactive Molecules from 2-Methyl-1,3-dioxane-2-ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing "2-methyl-1,3-dioxane-2-ethanamine" as a key starting material. While direct synthesis of bioactive compounds from this specific molecule is not extensively documented in current literature, its structure presents a valuable scaffold for the generation of diverse molecular entities. The protocols outlined below are based on established synthetic methodologies for analogous aminoalkyl-1,3-dioxanes and dioxolanes, which have been shown to exhibit a range of biological activities. These activities include potential antibacterial, antifungal, and anticancer properties, as well as applications in modulating multidrug resistance.[1][2][3] This document serves as a foundational guide for researchers to explore the chemical space and therapeutic potential of derivatives of 2-methyl-1,3-dioxane-2-ethanamine.

Introduction: The Potential of the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is a key structural motif found in numerous natural products and synthetic molecules with significant biological activity.[4] Its conformational rigidity and potential for stereoisomerism make it an attractive scaffold in drug design. The presence of a primary amine in "2-methyl-1,3-dioxane-2-ethanamine" offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of the closely related 1,3-dioxolane scaffold have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic effects.[1][5] For instance, certain 1,3-dioxolane derivatives have shown excellent activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[1] Furthermore, some 1,3-dioxane derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are promising for the treatment of metabolic disorders.[2]

This document outlines two primary synthetic strategies for derivatizing 2-methyl-1,3-dioxane-2-ethanamine: N-acylation and reductive amination . These methods are robust, high-yielding, and amenable to the creation of large compound libraries for high-throughput screening.

Synthetic Strategies and Protocols

General Synthetic Workflow

The overall strategy involves the functionalization of the primary amine of 2-methyl-1,3-dioxane-2-ethanamine to introduce diverse chemical moieties. This approach allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological activity.

Caption: General workflow for the synthesis and screening of bioactive molecules.

Protocol 1: Synthesis of an Amide Library via N-Acylation

This protocol describes the reaction of 2-methyl-1,3-dioxane-2-ethanamine with a variety of acylating agents to generate a library of amides.

Materials:

-

2-Methyl-1,3-dioxane-2-ethanamine

-

Acylating agents (e.g., acid chlorides, acid anhydrides, carboxylic acids)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous (for carboxylic acid couplings)

-

Coupling agents (e.g., HBTU, HATU) for carboxylic acid couplings

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure (using an acid chloride):

-

Dissolve 2-methyl-1,3-dioxane-2-ethanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Caption: N-Acylation of 2-methyl-1,3-dioxane-2-ethanamine.

Protocol 2: Synthesis of a Secondary/Tertiary Amine Library via Reductive Amination

This protocol details the reaction of 2-methyl-1,3-dioxane-2-ethanamine with aldehydes or ketones followed by in-situ reduction to form secondary or tertiary amines.[6][7]

Materials:

-

2-Methyl-1,3-dioxane-2-ethanamine

-

Aldehyde or ketone (1.0-1.2 eq)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)[7]

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) for extraction

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

-

To a solution of 2-methyl-1,3-dioxane-2-ethanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC or LC-MS).

-

Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.

Caption: Reductive amination pathway.

Data Presentation: Hypothetical Bioactivity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of N-acylated derivatives of 2-methyl-1,3-dioxane-2-ethanamine against representative bacterial and fungal strains. This data is for illustrative purposes to guide the interpretation of screening results.

| Compound ID | R-Group (Acyl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Diox-Am-01 | Phenyl | 128 | >256 | 64 |

| Diox-Am-02 | 4-Chlorophenyl | 64 | 128 | 32 |

| Diox-Am-03 | 2-Naphthyl | 32 | 64 | 16 |

| Diox-Am-04 | Thiophen-2-yl | 128 | 256 | 64 |

| Diox-Am-05 | Cyclohexyl | >256 | >256 | 128 |

Potential Signaling Pathways for Investigation

While the specific mechanisms of action for novel derivatives of 2-methyl-1,3-dioxane-2-ethanamine are yet to be elucidated, related compounds have been shown to interact with various cellular targets. For example, some heterocyclic compounds are known to inhibit bacterial cell wall synthesis, disrupt cell membranes, or interfere with nucleic acid and protein synthesis. In eukaryotic cells, potential targets could include signaling pathways involved in cell proliferation, apoptosis, or inflammation. The diagram below illustrates a generalized signaling pathway that could be investigated for anticancer activity.

Caption: A potential signaling pathway for anticancer investigation.

Conclusion

"2-Methyl-1,3-dioxane-2-ethanamine" represents a promising, yet underexplored, starting material for the synthesis of novel bioactive molecules. The protocols provided herein offer robust and versatile methods for the generation of diverse chemical libraries. By leveraging the inherent structural features of the 1,3-dioxane scaffold and the reactivity of the primary amine, researchers can systematically explore the therapeutic potential of this compound class. Further investigation into the biological activities and mechanisms of action of these novel derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]